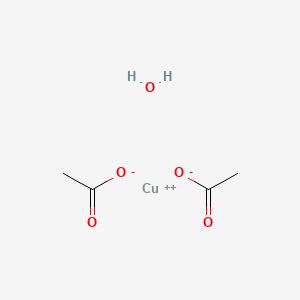
Cupric acetate monohydrate
Overview
Description
Cupric acetate monohydrate, also known as Copper (II) acetate, is a chemical compound with the formula Cu(CH3COO)2. It is available commercially in a hydrated form, which contains one molecule of water for each copper atom . The anhydrous form is a dark green crystalline solid, while the monohydrate is more bluish-green . It has been used since ancient times as fungicides and green pigments .
Synthesis Analysis
This compound can be synthesized by reacting a copper base with acetic acid . The reaction can be represented as follows: 2 CH3COOH + CuO → Cu(CH3COO)2 + H2O . It can also be synthesized by reacting acetic acid with copper (II) carbonate or copper (II) hydroxide .Molecular Structure Analysis
The molecular formula of this compound is C4H8CuO5 . It adopts the paddle wheel structure seen also for related Rh (II) and Cr (II) tetraacetates . One oxygen atom on each acetate is bound to one copper atom at 1.97 Å (197 pm). Completing the coordination sphere are two water ligands, with Cu–O distances of 2.20 Å (220 pm) .Chemical Reactions Analysis
The copper metal reacts with the acetic acid to form copper (I) acetate initially, which is then oxidized by oxygen in the air to form copper (II) acetate . This reaction is as follows: 2 Cu + 4 CH3COOH → 2 Cu(CH3COO)2 + H2; 4 Cu(CH3COO)2 + O2 → 2 Cu2(CH3COO)4 + 2 H2O .Physical and Chemical Properties Analysis
This compound is odorless and efflorescent . It is soluble in alcohol and slightly soluble in ether and glycerol . It exhibits a characteristic deep blue or green color due to the d-d transition of Cu2+ ions . The anhydrous form is a dark green crystalline solid, while the monohydrate is more bluish-green .Scientific Research Applications
Catalysis and Synthesis
Cupric acetate monohydrate serves as a pivotal catalyst in various chemical reactions. Notably, it catalyzes the three-component Biginelli condensation under microwave irradiation in a solvent-free environment, yielding various substituted 3,4-dihydropyrimidin-2(1H)-ones. This reaction is efficient at room temperature, showcasing its versatility in organic synthesis (Gohain, Prajapati, & Sandhu, 2004). Additionally, cupric acetate in ionic liquids catalyzes the coupling of arylboronic acids with sulfinic acid salts, facilitating the synthesis of aryl sulfones under ambient conditions. This highlights its role in facilitating mild and efficient cross-coupling reactions, contributing to medicinal chemistry by producing compounds with potential antibacterial and antifungicidal activities (Kantam, Neelima, Sreedhar, & Chakravarti, 2008).
Material Science
In the field of material science, this compound is instrumental in the synthesis of novel materials. A tetra-nuclear macrocyclic Cu(II) complex synthesized from this compound exhibits high catalytic activity in A3 coupling reactions, forming propargylamines with excellent yields. This complex underscores the potential of cupric acetate derivatives in creating efficient heterogeneous catalysts for organic synthesis (Tai, Liu, & Yin, 2014). Moreover, this compound is key in generating CuO nanofiber balls and films through a solvothermal route, presenting a straightforward approach to fabricating materials with excellent UV–visible light filtration properties. This method stands out for its simplicity and the potential for large-scale, low-cost production of CuO films (Hu, Zhang, Chen, Gao, & Cai, 2016).
Antioxidant Capacity Measurement
The compound plays a significant role in the development of antioxidant capacity measurement methods. The CUPRAC method, which uses cupric ion reducing capability, was developed for quantifying the total antioxidant activity of dietary polyphenols and vitamins C and E. This method is advantageous over others due to its simplicity, applicability, and the fast kinetics involved in the redox chemistry of copper(II) ions (Apak, Güçlü, Ozyürek, & Karademir, 2004).
Environmental Applications
This compound is utilized in environmental science, specifically in the selective photo-oxidation of ethanol to acetaldehyde and acetic acid in water. This process employs cupric ions and TiO2 under UV-simulated solar radiation, offering a novel approach to converting ethanol from biorefinery wastewaters into valuable chemicals while using water as the solvent. This innovative method emphasizes the role of cupric acetate derivatives in sustainable chemistry and environmental preservation (Clarizia, Apuzzo, Di Somma, Marotta, & Andreozzi, 2019).
Safety and Hazards
Cupric acetate monohydrate is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . Immediate steps should be taken to limit its spread to the environment .
Future Directions
Cupric acetate monohydrate has many applications, including as a fungicide, insecticide, catalyst for organic reactions, as well as applications in electrolysis and electroplating . There is ongoing research into the sodium (Na) doping-induced modifications in the copper oxide (CuO) nanostructure and its properties . This could potentially lead to new applications and enhancements in physical, electrical, optical, and chemical properties of CuO .
Properties
IUPAC Name |
copper;diacetate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H4O2.Cu.H2O/c2*1-2(3)4;;/h2*1H3,(H,3,4);;1H2/q;;+2;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFNSTOSIVLCJA-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].O.[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8CuO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90209202 | |
| Record name | Cupric acetate monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90209202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark green solid; [Merck Index] Blue-green odorless powder; [Alfa Aesar MSDS] | |
| Record name | Copper(II) acetate monohydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20471 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
6046-93-1, 66923-66-8 | |
| Record name | Cupric acetate monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006046931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cupric acetate monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90209202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetic acid, copper(2+) salt, monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.643 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Copper di(acetate) hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CUPRIC ACETATE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39J9V52S86 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


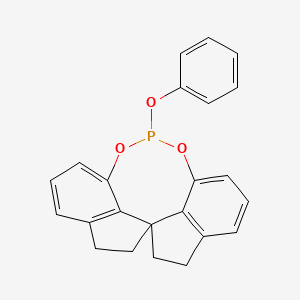
![tert-Butyl 3-iodo-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B3428232.png)
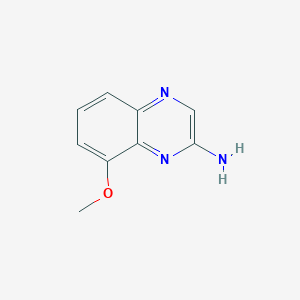
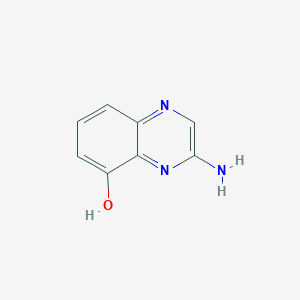
![(6-Hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B3428269.png)
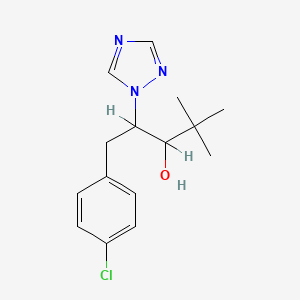


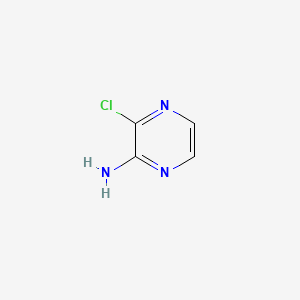
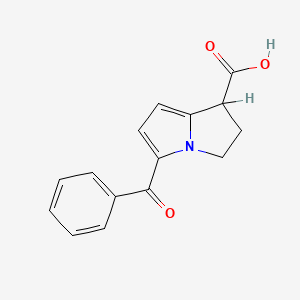
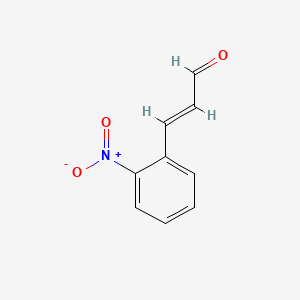


![4-[3-(4-tert-Butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine](/img/structure/B3428321.png)
